molecular formula C8H14 B12510105 2-Methylhepta-1,5-diene CAS No. 41044-64-8

2-Methylhepta-1,5-diene

Cat. No.: B12510105
CAS No.: 41044-64-8
M. Wt: 110.20 g/mol
InChI Key: LXKRFDPUBWVICN-UHFFFAOYSA-N
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Description

2-Methylhepta-1,5-diene is an organic compound with the molecular formula C8H14. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methylhepta-1,5-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.

    Substitution: It can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine.

Major Products:

    Oxidation: Epoxides and diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methylhepta-1,5-diene has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-Methylhepta-1,5-diene involves sigmatropic rearrangements, specifically the Cope rearrangement. This reaction is a [3,3]-sigmatropic rearrangement that proceeds through a concerted mechanism, involving the simultaneous breaking and forming of sigma and pi bonds . The transition state is typically a chair-like conformation, which is energetically favorable.

Comparison with Similar Compounds

  • 2-Methylhexa-1,5-diene
  • 2,4-Dimethylhexa-1,5-diene
  • 2-Methylhepta-1,6-diene

Comparison: 2-Methylhepta-1,5-diene is unique due to its specific double bond positions and methyl group placement, which influence its reactivity and the types of reactions it undergoes. For instance, the presence of the methyl group at the second carbon position can affect the regioselectivity and stereochemistry of its reactions compared to similar compounds .

Properties

IUPAC Name

2-methylhepta-1,5-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4-5H,2,6-7H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKRFDPUBWVICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961407
Record name 2-Methylhepta-1,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41044-64-8
Record name 2-Methylhepta-1,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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